2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid
Overview
Description
2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenoxy ring, which is further connected to a methylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid typically involves the reaction of 4-fluoro-2-methylphenol with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the bromo compound, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids or ketones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional carboxylic acid or ketone groups.
Reduction: Formation of 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanol.
Substitution: Formation of compounds where the fluorine atom is replaced by other functional groups.
Scientific Research Applications
2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets. The fluorine atom and the phenoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-2-methylphenoxy)-2-methylpropanoic acid
- 2-(4-Bromo-2-methylphenoxy)-2-methylpropanoic acid
- 2-(4-Methyl-2-methylphenoxy)-2-methylpropanoic acid
Uniqueness
2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of the compound, making it a valuable candidate for various applications.
Properties
IUPAC Name |
2-(4-fluoro-2-methylphenoxy)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-7-6-8(12)4-5-9(7)15-11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAWBZSFAQSLHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OC(C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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